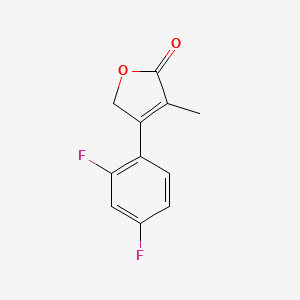
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate, also known as MFBPA, is a versatile compound used in a variety of scientific and industrial applications. It is a member of the acrylate family and has a wide range of properties and applications, including synthesis, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
Supramolecular Assembly
A study by Matos et al. (2016) explored the supramolecular assembly of a related compound, involving interactions like hydrogen bonds and π⋯π stacking, which are crucial in stabilizing molecular conformations. Such studies are fundamental for understanding molecular interactions in larger chemical systems (Matos et al., 2016).
Synthesis and Characterization
Xu and Burton (2004) discussed the stereospecific preparation of similar compounds, highlighting the importance of precise chemical reactions in creating specific isomers. This is vital for the development of more efficient and targeted synthetic methods in organic chemistry (Jianjun Xu & D. Burton, 2004).
Polymer and Hydrogel Research
Arun and Reddy (2005) synthesized novel crosslinkers using similar compounds for polymeric hydrogels. Their research provides insights into drug release mechanisms from hydrogels, contributing significantly to pharmaceutical and biomedical applications (Arun & Reddy, 2005).
Synthesis of Lactones
Research by Ramachandran et al. (2014) on the synthesis of fluorophenyl lactones using related compounds demonstrates the utility of these chemicals in creating complex organic structures. Such studies are crucial in organic synthesis and pharmaceuticals (Ramachandran et al., 2014).
Copolymerization Studies
The work by Trumbo (1992) on the copolymerization of 4-bromo-2-vinyl thiophene with compounds like methyl methacrylate and n-butyl acrylate underlines the role of such chemicals in polymer science, particularly in understanding copolymerization behaviors (Trumbo, 1992).
Waste Gas Treatment
Wu et al. (2016) studied the removal of methyl acrylate (a related compound) using biotrickling filters. This research contributes to environmental engineering, specifically in the treatment of waste gases (Hao Wu et al., 2016).
Polymerization Control
Tselepy et al. (2018) investigated the effect of scandium triflate on the RAFT copolymerization of methyl acrylate, demonstrating advanced control in polymerization processes. Such research is fundamental in developing new polymeric materials with specific properties (Tselepy et al., 2018).
Fluorescence and Anti-Cancer Activity
Irfan et al. (2021) synthesized E and Z isomeric intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, demonstrating their potential in fluorescence and anti-cancer applications (Irfan et al., 2021).
Propiedades
IUPAC Name |
methyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCTXBLIHSYOAP-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

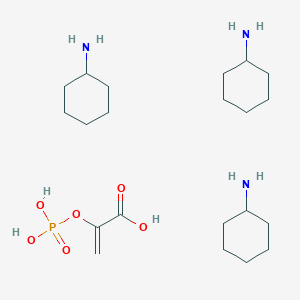
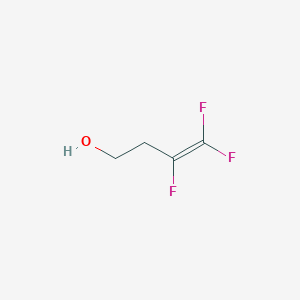
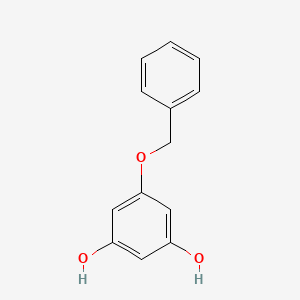
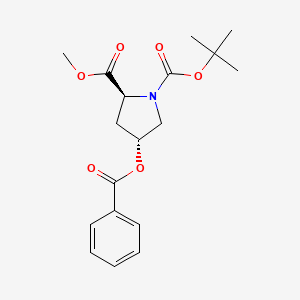
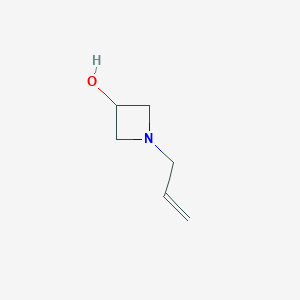
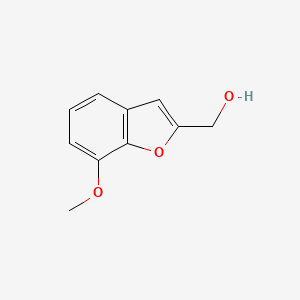

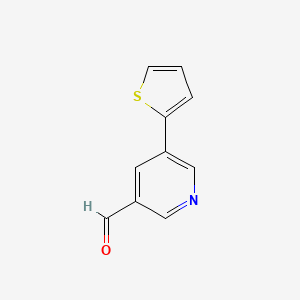
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)
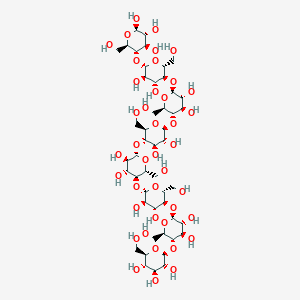


![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)
